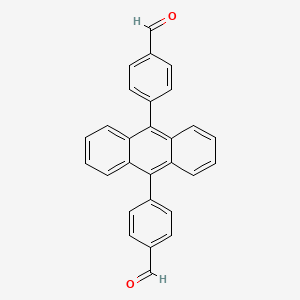

9,10-Bis(4-formylphenyl)anthracene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPGUWKCPYZVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466366 | |

| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324750-99-4 | |

| Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 9,10 Bis 4 Formylphenyl Anthracene

Palladium-Catalyzed Cross-Coupling Approaches for Aryl Substituent Introduction

Suzuki-Miyaura Reaction for the Synthesis of 9,10-Bis(4-formylphenyl)anthracene

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of 9,10-diarylanthracenes, including this compound. This reaction typically involves the coupling of an organoboron compound, in this case, 4-formylphenylboronic acid, with a dihalogenated anthracene (B1667546), most commonly 9,10-dibromoanthracene (B139309), in the presence of a palladium catalyst and a base.

A convenient one-step synthesis of 9,10-diarylanthracenes, including a derivative with aldehyde functionalities, has been reported via a bis Suzuki-Miyaura cross-coupling reaction. nih.govrsc.orgresearchgate.netresearchgate.net In a typical procedure, 9,10-dibromoanthracene is reacted with 4-formylphenylboronic acid using a palladium(0) catalyst. nih.govrsc.orgresearchgate.netresearchgate.net The reaction is generally carried out in a mixed solvent system, such as THF/toluene (B28343)/water, and heated for several hours to afford the desired product in good yield. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the Suzuki-Miyaura reaction for producing 9,10-diarylanthracenes is highly dependent on the careful selection of reaction parameters. Key factors that are often optimized include the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent system.

Catalyst and Ligand Effects: While tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) is a commonly used catalyst that provides good yields, other palladium sources and ligands can offer improved performance, especially for sterically hindered substrates. nih.govresearchgate.net For instance, the use of palladacycle catalysts has been explored for the selective monoarylation and subsequent diarylation of 9,10-dibromoanthracene. acs.org The choice of phosphine ligand is also critical, as bulky and electron-rich ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.

Base and Solvent Effects: The choice of base and solvent system plays a crucial role in the reaction's success. Inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed to activate the boronic acid. researchgate.net The solvent system often consists of a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or toluene with water to ensure the solubility of both the organic and inorganic reagents. The use of polar aprotic solvents can, in some cases, influence the selectivity of the cross-coupling reaction.

Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Synthesis of 9,10-Diarylanthracenes

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Pd(PPh₃)₄] | PPh₃ | Na₂CO₃ | THF/Toluene/H₂O | 85 | 99 (for 4-formyl derivative) | researchgate.net |

| [Pd(OAc)₂] | PPh₃ | K₂CO₃ | THF | 60 | Poor conversion | acs.org |

| [PdCl₂] | PPh₃ | K₂CO₃ | THF | 60 | Poor conversion | acs.org |

| Palladacycle IA | PPh₃ | K₂CO₃ (2M aq) | THF | 60 | Good (for monoarylation) | acs.org |

This table is generated based on data from syntheses of various 9,10-diarylanthracenes and may not represent a direct optimization study for this compound specifically, but provides insights into effective conditions for this class of compounds.

Precursor Synthesis and Functionalization of the Anthracene Skeleton

The successful synthesis of this compound is contingent on the availability of high-quality precursors, namely 9,10-dibromoanthracene and 4-formylphenylboronic acid.

The primary precursor for the anthracene core is 9,10-dibromoanthracene . This compound is typically prepared through the direct bromination of anthracene. orgsyn.orgchemicalbook.comtandfonline.comprepchem.comtandfonline.com The reaction is often carried out in a solvent such as carbon tetrachloride or acetic acid at room temperature. orgsyn.orgtandfonline.comprepchem.com An improved method using acetic acid as the solvent offers a more environmentally friendly and efficient route, providing the product in high yield. tandfonline.comtandfonline.com

The aryl precursor, 4-formylphenylboronic acid , is a bifunctional molecule that serves as the source of the formylphenyl groups. orgsyn.org Its synthesis often starts from 4-bromobenzaldehyde. orgsyn.org

Exploration of Green Chemistry Principles in Synthetic Pathways

In recent years, there has been a significant push to incorporate the principles of green chemistry into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound via the Suzuki-Miyaura reaction, several green strategies can be explored.

One of the key areas of focus is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. Water is an attractive solvent for Suzuki-Miyaura couplings due to its low cost, non-flammability, and low toxicity. The use of aqueous media, often in combination with a phase-transfer catalyst or specialized water-soluble ligands, has been shown to be effective for the synthesis of biaryls. nih.gov Other green solvents that have been investigated for Suzuki-Miyaura reactions include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a bio-based solvent. rsc.org

Another green approach is the use of alternative energy sources to drive the reaction. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times compared to conventional heating. rsc.orgnih.govdurham.ac.ukscielo.org.mxresearchgate.net The application of microwave irradiation to the Suzuki-Miyaura synthesis of polycyclic aromatic hydrocarbons has been demonstrated to be highly efficient. rsc.org

Table 2: Green Chemistry Approaches in Suzuki-Miyaura Reactions

| Green Principle | Approach | Conditions | Advantages | Reference |

| Alternative Solvents | Use of aqueous media | Water/Ethanol co-solvent | Reduced use of volatile organic compounds, lower toxicity | nih.gov |

| Use of bio-based solvents | 2-MeTHF | Renewable solvent, easy product isolation | rsc.org | |

| Alternative Energy Source | Microwave irradiation | Microwave heating at elevated temperatures | Drastically reduced reaction times, increased yields | rsc.orgnih.govdurham.ac.uk |

This table highlights general green chemistry strategies applicable to Suzuki-Miyaura reactions and may not be specific to the synthesis of this compound, but demonstrates the potential for developing more sustainable synthetic routes.

Advanced Characterization Techniques for Structural Elucidation and Material Properties

Spectroscopic Characterization for Molecular Architecture

Spectroscopic techniques are fundamental in defining the molecular structure of 9,10-Bis(4-formylphenyl)anthracene, confirming the presence of key functional groups and providing insights into the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and conformation of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the aldehydic proton typically appears as a singlet in the downfield region, a characteristic chemical shift indicative of its electron-deficient nature. The aromatic protons of the anthracene (B1667546) core and the phenyl rings exhibit complex splitting patterns in the aromatic region of the spectrum. The integration of these signals confirms the number of protons in each distinct chemical environment. rsc.orgresearchgate.netrsc.orgchemicalbook.com

Table 1: Representative NMR Data for Anthracene Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H NMR | |||

| 11.53 | s | Aldehydic H rsc.org | |

| 7.42 - 8.91 | m, d | Aromatic H rsc.orgrsc.org | |

| ¹³C NMR | |||

| 193.44 | - | Carbonyl C rsc.org | |

| 123.11 - 148.96 | - | Aromatic C rsc.orgrsc.org |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the formyl substituent, typically observed in the region of 1700-1730 cm⁻¹. researchgate.net This prominent peak is a key diagnostic feature for the presence of the aldehyde functionality. Additionally, the spectrum displays characteristic absorptions for aromatic C-H stretching and C=C stretching vibrations. researchgate.netresearchgate.net

Diffraction-Based Methods for Solid-State Structure

Diffraction methods are indispensable for determining the arrangement of molecules in the solid state, revealing crucial details about crystal packing and bulk material properties.

Single-Crystal X-ray Diffraction for Crystallographic Data and Packing

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for this compound, offering precise atomic coordinates and revealing the three-dimensional arrangement of molecules in the crystal lattice. ndl.go.jpnii.ac.jpresearchgate.net This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule. ndl.go.jpnii.ac.jp

Table 2: Illustrative Crystallographic Data for an Anthracene Derivative

| Parameter | Value |

| Crystal System | Monoclinic ndl.go.jp |

| Space Group | C2/c ndl.go.jp |

| a (Å) | 22.855(5) ndl.go.jp |

| b (Å) | 5.359(5) ndl.go.jp |

| c (Å) | 16.939(3) ndl.go.jp |

| β (°) ** | 99.98(2) ndl.go.jp |

| Volume (ų) ** | 2043(1) ndl.go.jp |

| Z | 8 ndl.go.jp |

Note: This data is for a related anthracene derivative, 9,10-bis(phenylethynyl)anthracene (B116448), and serves as an example of the type of information obtained from SC-XRD.

Powder X-ray Diffraction for Bulk Material Crystalline Phases

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of bulk samples of this compound. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline phase or phases present in the material. nist.govresearchgate.net

By comparing the experimental PXRD pattern to a simulated pattern generated from single-crystal X-ray diffraction data, the phase purity of the bulk sample can be confirmed. PXRD is also instrumental in studying the formation of crystalline frameworks, such as covalent organic frameworks (COFs), where this compound acts as a building block. The positions and intensities of the diffraction peaks provide information about the long-range order and the unit cell parameters of the crystalline material. researchgate.net

Morphological and Microscopic Analysis for Supramolecular Assemblies and Frameworks

The utility of this compound often lies in its ability to form well-defined supramolecular assemblies and porous frameworks. ossila.com Microscopic techniques are essential for visualizing the morphology and structure of these larger-scale architectures.

When used as a linker in the synthesis of covalent organic frameworks (COFs), this compound contributes to the formation of porous crystalline materials. ossila.com Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can be used to investigate the morphology of these COF particles, revealing their size, shape, and surface features. These techniques provide visual evidence of the successful formation of the desired framework structure and can highlight any morphological variations resulting from different synthesis conditions. The aggregation and π-π stacking of the anthracene units can be influenced by the extended and conjugated structure, which can be studied through these microscopic methods. ossila.com

Thermal Analysis for Material Stability and Transitions

The thermal stability of this compound is a critical parameter for its application in advanced materials, particularly in the fabrication of electronic devices and covalent organic frameworks (COFs) where high-temperature processing is often required. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to determine the material's decomposition temperature and identify any phase transitions.

Detailed Research Findings

Research has been conducted to evaluate the thermal properties of this compound. An abstract from a 2020 study by Zhang et al. indicates that the thermal stability of this compound, along with a related compound, 9,10-bis(4-methoxyphenyl)anthracene (B1583249), was investigated using TGA and DSC. epa.gov The study concluded that both compounds exhibit excellent thermal stability, which is attributed to the presence of the substituents on the anthracene core. epa.gov While the study mentions the decomposition temperature (Td) for 9,10-bis(4-methoxyphenyl)anthracene can reach 307 °C, the specific TGA and DSC data for this compound were not detailed in the available abstract. epa.gov

However, a literature melting point for this compound has been reported as 295 °C. This high melting point is indicative of a thermally stable molecule.

Furthermore, the high thermal stability of this compound is leveraged in its derivatives. For instance, a supramolecular organic framework (SOF-1), synthesized from this compound, demonstrated remarkable thermal stability. bohrium.com Thermogravimetric analysis of SOF-1 showed a major weight loss corresponding to material decomposition only beyond 420 °C, which is significantly higher than many other organic framework materials. bohrium.com This exceptional stability of the framework is attributed to the rigidity of the this compound linker and strong intermolecular interactions within the framework structure. bohrium.com

The introduction of bulky substituents at the 9 and 10 positions of the anthracene core is a known strategy to enhance thermal stability in this class of molecules. This is a crucial characteristic for materials intended for use in applications such as organic light-emitting diodes (OLEDs), where thermal degradation can be a significant failure mechanism.

Thermal Properties Data

The following table summarizes the available thermal data for this compound.

| Thermal Property | Value | Notes |

| Melting Point | 295 °C | Literature value. |

| Decomposition Temperature (Td) | Data not available | TGA analysis has been performed, indicating excellent thermal stability, but the specific decomposition temperature is not reported in the available literature. epa.gov |

| Phase Transitions | Data not available | DSC analysis has been performed, but specific transition temperatures are not reported in the available literature. epa.gov |

Computational Chemistry and Theoretical Investigations of 9,10 Bis 4 Formylphenyl Anthracene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of 9,10-Bis(4-formylphenyl)anthracene at the molecular level. These studies provide foundational insights that aid in the rational design of materials. Several research efforts have employed DFT calculations as an auxiliary method to verify experimental findings and to predict the behavior of this molecule. researchgate.netresearchgate.netepa.gov

The electronic properties of this compound are dominated by its extended π-conjugated system. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding its charge transport capabilities and optical properties.

Theoretical calculations indicate that the electronic distribution of the frontier molecular orbitals is largely centered on the anthracene (B1667546) core. The HOMO is typically characterized by a π-orbital delocalized across the anthracene moiety, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is a π*-antibonding orbital that, while still heavily influenced by the anthracene core, shows a significant extension onto the electron-withdrawing 4-formylphenyl substituents. This distribution is key to its function in optoelectronic applications.

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission characteristics. DFT calculations are instrumental in predicting this gap and understanding how it is influenced by the molecular structure. Furthermore, experimental observations show that the fluorescence emission spectra of this compound exhibit a notable red shift when moving from non-polar to polar solvents. researchgate.netepa.gov This solvatochromic shift suggests an increase in the dipole moment upon photoexcitation, a phenomenon that can be rationalized by analyzing the change in electronic distribution between the ground state (approximated by HOMO-LUMO) and the first excited state.

Table 1: Summary of Theoretical Electronic Properties

| Property | Description | Theoretical Finding | Implication |

| HOMO | Highest Occupied Molecular Orbital | Primarily localized on the central anthracene core. | Anthracene unit acts as the electron-rich, donor component. |

| LUMO | Lowest Unoccupied Molecular Orbital | Delocalized over the anthracene core with significant contribution from the formylphenyl groups. | Formylphenyl groups act as electron-accepting moieties. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates to the blue emission observed in photoluminescence experiments. | Useful as a blue-emitting material in OLEDs. |

| Solvatochromism | Solvent-dependent shift in emission spectra | A red shift in polar solvents indicates a more polar excited state. researchgate.netepa.gov | The molecule's dipole moment increases upon excitation. |

The three-dimensional structure of this compound is far from planar. DFT-based geometry optimizations consistently reveal a highly twisted conformation. This twisting is a direct consequence of the significant steric hindrance between the hydrogen atoms on the phenyl rings and the peri-hydrogens of the anthracene core.

To minimize these steric clashes, the two 4-formylphenyl groups rotate out of the plane of the central anthracene ring. This results in substantial torsional (dihedral) angles between the planes of the phenyl groups and the anthracene backbone. This "butterfly-like" conformation is a defining structural feature with profound implications for the material's properties, as it effectively disrupts intermolecular π-π stacking, which can help prevent fluorescence quenching in the solid state.

Table 2: Key Conformational Features from Theoretical Models

| Geometric Parameter | Description | Typical Finding | Consequence |

| Anthracene Core | The central polycyclic aromatic ring system. | Remains largely planar. | Provides a rigid, conjugated scaffold. |

| Phenyl-Anthracene Torsion Angle | The dihedral angle between a phenyl ring and the anthracene plane. | Significantly non-zero (twisted). | Minimizes steric hindrance; disrupts coplanarity. |

| Overall Conformation | The 3D arrangement of the molecule. | Twisted, non-planar "butterfly-like" shape. | Inhibits close packing and π-π stacking, preserving emission properties in the solid state. |

The reactivity of this compound is primarily dictated by its functional groups and electronic landscape. The two terminal aldehyde (-CHO) groups are the principal sites for chemical reactions, serving as electrophilic centers. This reactivity is widely exploited in materials synthesis, where the compound is used as a dialdehyde (B1249045) linker to form imine bonds through condensation reactions with amine-containing molecules. This is a cornerstone of its application in the construction of Covalent Organic Frameworks (COFs) and other polymers.

The molecular electrostatic potential (MEP) map, which can be derived from DFT calculations, would show negative potential (electron-rich regions) localized around the carbonyl oxygens and the π-system of the anthracene core. Conversely, positive potential (electron-poor regions) would be concentrated on the aldehyde protons and the carbonyl carbon atoms, confirming their electrophilicity and susceptibility to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While extensive studies dedicated solely to the TD-DFT analysis of this compound are not widely reported, the method is implicitly crucial for understanding its photophysical behavior. TD-DFT is the standard computational approach for calculating the properties of electronically excited states.

The experimentally observed solvatochromism, where the emission color shifts with solvent polarity, points to a significant difference in the electronic character between the ground and excited states. researchgate.netepa.gov TD-DFT simulations are the ideal tool to investigate this phenomenon by calculating the dipole moments of the molecule in both its ground state (S₀) and its first singlet excited state (S₁). An increase in the calculated dipole moment upon transition from S₀ to S₁ would provide a theoretical basis for the observed red shift in polar solvents, confirming that the excited state is more effectively stabilized by polar environments than the ground state.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations, a method for modeling the physical movement of atoms and molecules over time, have not been extensively applied to study the dynamic behavior of isolated this compound. Such studies could, in principle, provide insight into the torsional dynamics of the phenyl rings and the vibrational modes of the molecule in various environments.

However, MD simulations are highly relevant for studying the bulk properties of materials constructed from this linker. For instance, MD can be used to assess the structural stability, flexibility, and pore dynamics of a COF built using this molecule. acs.org These simulations can help predict how the framework interacts with guest molecules, which is vital for applications in gas storage and separation.

Comparative Analysis with Semi-Empirical and Ab Initio Approaches

While DFT is the most common method for studying this compound and related molecules, other computational approaches offer a different balance of accuracy and computational cost.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods, solve the Schrödinger equation with fewer approximations than DFT. For a related spin system derived from 9,10-diphenylanthracene, ab initio calculations using an unrestricted Hartree-Fock (UHF) approach with a 3LYP hybrid functional were employed to analyze spin density distributions. acs.org While computationally more expensive, these methods can provide benchmark data for validating less costly DFT results, especially for properties where standard DFT functionals are known to have limitations.

Semi-Empirical Methods: Methods like PM3 (Parametric Method 3) and PM6 offer a computationally inexpensive alternative for studying very large systems or long-timescale dynamics. researchgate.net These methods use parameters derived from experimental data to simplify quantum mechanical calculations. For related anthracene derivatives, semi-empirical PM3 modeling has been used to simulate conformational dynamics and aggregation behavior that would be too costly for DFT. The trade-off is a potential reduction in accuracy compared to DFT or ab initio methods, particularly for electronic properties. The choice of method therefore depends on the specific property of interest and the size of the system under investigation.

Reactivity and Chemical Transformations of 9,10 Bis 4 Formylphenyl Anthracene

Condensation Reactions for Polymeric and Porous Framework Formation

The presence of two aldehyde (-CHO) groups on the periphery of the 9,10-bis(4-formylphenyl)anthracene molecule makes it an ideal building block for the synthesis of larger, complex structures through condensation reactions. These reactions are fundamental to the creation of advanced materials such as Covalent Organic Frameworks (COFs) and other polymers.

Schiff Base Condensation for Covalent Organic Frameworks (COFs)

Schiff base chemistry, involving the reaction between an aldehyde or ketone and a primary amine, is a widely utilized method for constructing COFs due to the formation of stable imine linkages. rsc.org this compound serves as a valuable dialdehyde (B1249045) linker in these syntheses.

When reacted with multivalent amine linkers, such as those with three or four amine groups, this compound can form highly ordered, porous, and crystalline two-dimensional (2D) or three-dimensional (3D) frameworks. nih.gov The geometry of the resulting COF is dictated by the symmetry of the building blocks. For instance, the reaction with a C2 symmetric diamine can lead to the formation of a 2D layered structure. nih.gov

A notable example is the construction of a porphyrin–anthracene (B1667546) covalent organic framework (Por-DPA-COF). ossila.com In this framework, a porphyrin photosensitizer acts as the active node, while this compound serves as the linker that connects these nodes. ossila.com This specific COF demonstrates promising applications in photosterilization due to its ability to generate singlet oxygen. ossila.com

Table 1: Examples of COFs synthesized using this compound

| COF Name | Amine Linker | Resulting Properties/Applications |

| Por-DPA-COF | Porphyrin-based amine | Photothermal and photodynamic activity, singlet oxygen capture and release, wound healing. ossila.com |

| AP-CMP | Pyrrole (B145914) | High fluorescence, porosity, selective detection of nitrofuran antibiotics. ossila.com |

Other Aldehyde-Mediated Polymerization Mechanisms

Beyond Schiff base condensation, the aldehyde functionalities of this compound can participate in other polymerization reactions. For example, it can undergo polycondensation with pyrrole to form a luminescent conjugated microporous polymer (AP-CMP). ossila.com This polymer exhibits high fluorescence and porosity, which is advantageous for applications in chemical sensing. The structure of AP-CMP successfully mitigates the fluorescence quenching often observed in solid-state anthracene-based materials. ossila.com

Functionalization and Derivatization of the Anthracene Core

The anthracene core of this compound is also amenable to further chemical modification, allowing for the fine-tuning of its electronic and photophysical properties.

Electrophilic Substitution and Cross-Coupling Reactions

The anthracene nucleus is generally more reactive towards electrophilic substitution and addition reactions than benzene (B151609). libretexts.org While the 9 and 10 positions are the most reactive in unsubstituted anthracene, these are already occupied in the target molecule. libretexts.orgresearchgate.net Therefore, electrophilic substitution would occur on the terminal rings of the anthracene core or on the peripheral phenyl rings. The reactivity of the terminal rings can be influenced by the electronic nature of the substituents at the 9 and 10 positions. researchgate.net

Cross-coupling reactions, such as Suzuki or Stille coupling, represent powerful tools for introducing new functional groups. acs.orgresearchgate.net While direct cross-coupling on the anthracene core of this compound is not commonly reported, derivatization of the peripheral phenyl rings is a viable strategy. For instance, if the phenyl rings contained a halogen substituent, various groups could be introduced. The synthesis of related 9,10-disubstituted anthracenes often involves cross-coupling reactions. For example, 9,10-bis(phenylethynyl)anthracene (B116448) derivatives can be synthesized via Sonogashira coupling from 9,10-dibromoanthracene (B139309). chemicalbook.com

Oxidation Pathways Leading to Anthraquinone Derivatives

The anthracene core can be oxidized to form the corresponding 9,10-anthraquinone derivative. slideshare.net Anthraquinones are a class of compounds with a central quinone ring and are known for their use as dyes and in various industrial processes. wikipedia.org The oxidation of anthracene can be achieved using various oxidizing agents, including chromium(VI) compounds. wikipedia.orgresearchgate.net In the case of this compound, the oxidation would transform the central anthracene ring into a 9,10-dioxoanthracene structure, while the peripheral formylphenyl groups would likely remain intact under controlled conditions. nih.govgoogle.com

The synthesis of substituted anthraquinones can also be achieved through Friedel-Crafts reactions, providing an alternative route to related structures. wikipedia.org

Photochemical Transformations and Singlet Oxygen Dynamics

Anthracene and its derivatives are well-known for their rich photochemistry. researchgate.net They are efficient photosensitizers, meaning they can absorb light and transfer the energy to other molecules. A key photochemical process involving anthracenes is the generation of singlet oxygen (¹O₂). ossila.comnih.gov

Upon absorption of light, the anthracene derivative is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This triplet state molecule can then transfer its energy to ground-state molecular oxygen (a triplet), resulting in the formation of highly reactive singlet oxygen. researchgate.net

The 9,10-disubstituted anthracene moiety is particularly effective in this process. ossila.com For example, the aforementioned Por-DPA-COF utilizes the this compound linker to capture the singlet oxygen generated by the porphyrin nodes and release it in the dark. ossila.com Other anthracene derivatives, like diethyl-3-3′-(9,10-anthracenediyl)bis acrylate (B77674) (DADB), have been developed as fluorescent probes for detecting singlet oxygen. nih.govnih.gov The reaction of the anthracene moiety with singlet oxygen leads to the formation of an endoperoxide, which alters the fluorescence properties of the molecule. nih.govresearchgate.net

The photostability of anthracene derivatives is an important consideration for their application. researchgate.net While they are effective photosensitizers, they can also undergo photodegradation, often through reaction with the singlet oxygen they generate. researchgate.net

Photodimerization and Cycloaddition Reactions of the Anthracene Moiety

The anthracene framework is well-known for its ability to undergo photochemical [4+4] cycloaddition, or photodimerization, across the 9 and 10 positions upon irradiation with UV light. researchgate.netresearchgate.net This reaction links two anthracene molecules, forming a dimer. However, in the case of this compound, the presence of large phenyl substituents at these key positions introduces significant steric hindrance. nih.gov This steric repulsion makes the typical [4+4] photodimerization process unlikely to occur. nih.gov

Instead, the most significant cycloaddition reaction for this compound is the [4+2] cycloaddition with singlet oxygen (¹O₂). researchgate.netnih.gov This reaction is not a dimerization of two anthracene molecules but rather the addition of an oxygen molecule across the central aromatic ring to form a stable 9,10-endoperoxide (EPO). This process is a key feature of its chemical reactivity and is fundamental to its application as a singlet oxygen carrier. nih.govrsc.orgossila.com The reaction is reversible, allowing for the controlled capture and subsequent release of singlet oxygen. nih.govrsc.orgnih.gov

While the anthracene core can theoretically act as a diene in Diels-Alder reactions with other dienophiles, its reactivity is dominated by the photo-oxidation pathway to the endoperoxide, especially in the presence of light and oxygen. researchgate.netresearchgate.netorientjchem.org The steric bulk at the 9,10-positions would also influence the approach of other potential dienophiles. nih.govfigshare.com

| Reaction Type | Reactants | Product | Conditions | Reversibility | Steric Influence |

|---|---|---|---|---|---|

| [4+4] Photodimerization | 2 x this compound | Dimer | UV Irradiation | Yes | Highly hindered, unlikely to occur nih.gov |

| [4+2] Cycloaddition | This compound + ¹O₂ | This compound-9,10-endoperoxide | Visible light irradiation, presence of O₂ rsc.orgresearchgate.net | Yes (Thermal or UV-induced) nih.govnih.govresearchgate.net | Favored reaction pathway |

Mechanism of Singlet Oxygen Generation and Cycloreversion

This compound and similar anthracene derivatives are not only capable of reacting with singlet oxygen but can also facilitate its generation. nih.govossila.com The process is initiated by the absorption of light, which excites the anthracene molecule to a singlet excited state. Through a process called intersystem crossing (ISC), this singlet state can convert to a more stable, longer-lived triplet excited state. This excited triplet-state anthracene molecule can then transfer its energy to ground-state molecular oxygen (which is naturally in a triplet state, ³O₂). This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂) and the return of the anthracene molecule to its ground state. nih.govnih.gov

The generated singlet oxygen is a powerful oxidizing agent. It readily reacts with a ground-state this compound molecule in a [4+2] cycloaddition reaction to form the corresponding 9,10-endoperoxide (EPO). nih.govnih.gov This reaction effectively "captures" or "stores" the singlet oxygen within the molecular structure. rsc.orgnih.gov

A crucial feature of this mechanism is the subsequent cycloreversion of the endoperoxide. rsc.orgnih.gov The endoperoxide is a metastable intermediate that can release the captured singlet oxygen upon stimulation, typically by heat (thermolysis) or sometimes by irradiation at a different wavelength. nih.govnih.govresearchgate.net This process regenerates the original this compound molecule, allowing it to participate in further cycles of singlet oxygen generation and capture. This reversible capture-and-release capability is a key property being exploited in the development of novel materials, such as covalent organic frameworks (COFs), for applications like sustainable photosterilization, where a continuous supply of singlet oxygen is desired even in the absence of constant light irradiation. rsc.orgresearchgate.net

| Step | Process | Description | Key Species |

|---|---|---|---|

| 1 | Photoexcitation | Anthracene derivative absorbs a photon (hν) and is promoted to a singlet excited state. | ¹Anthracene |

| 2 | Intersystem Crossing (ISC) | The singlet excited state converts to a triplet excited state. | ³Anthracene |

| 3 | Energy Transfer | The triplet excited anthracene transfers energy to ground-state triplet oxygen (³O₂). | ¹O₂ (Singlet Oxygen) |

| 4 | Cycloaddition ([4+2]) | Singlet oxygen reacts with a ground-state anthracene molecule. | Anthracene Endoperoxide (EPO) |

| 5 | Cycloreversion | The endoperoxide decomposes (e.g., with heat) to release singlet oxygen. | Regenerated Anthracene + ¹O₂ rsc.org |

Intermolecular Interactions and Self Assembly Phenomena

Supramolecular Architectures Driven by Non-Covalent Forces

The formation of stable, ordered assemblies of 9,10-bis(4-formylphenyl)anthracene is governed by a combination of directional, non-covalent forces. The interplay between these interactions dictates the final architecture of the resulting supramolecular structures.

The terminal formyl groups on the this compound molecule provide sites for hydrogen bonding, a critical directional force in molecular self-assembly. The oxygen atom of the formyl group can act as a hydrogen bond acceptor. While direct studies detailing the hydrogen bonding of this compound itself are not prevalent, the behavior of analogous structures underscores its importance. For instance, in related anthracene (B1667546) derivatives, the introduction of functional groups capable of hydrogen bonding, such as amides, has been shown to be a prerequisite for the formation of highly ordered one-dimensional assemblies in solution. nih.govresearchgate.net The cooperative effect of hydrogen bonding with other non-covalent forces can significantly increase the stability and order of the resulting supramolecular structures. nih.govresearchgate.net In the case of 9,10-bis(3,5-dihydroxyphenyl)anthracene, the hydroxyl groups readily form O–H···N hydrogen bonds with bipyridines to construct extensive one-dimensional supramolecular polymers. mdpi.com This highlights the potential of functional groups on the phenyl rings to direct assembly through hydrogen bonding.

The large, planar anthracene core of this compound makes it highly susceptible to π-π stacking interactions. These interactions are a primary driving force for the aggregation of this and related polycyclic aromatic hydrocarbons. ljmu.ac.uk In solution, anthracene derivatives have an inherent tendency to establish aromatic interactions, which can be harnessed to control their arrangement into different morphologies. ljmu.ac.uk The aggregation of this compound is suggested in the context of its use in microporous polymers, where its incorporation in a conjugated polymer structure was found to prevent unfavorable quenching that arises from aggregation and π-π stacking of the anthracene units. ossila.com

Studies on similar molecules, such as 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives, reveal the formation of H-type face-to-face π-stacks in solution. nih.govljmu.ac.uk The combination of π-stacking with hydrogen bonding in these systems leads to the formation of stable, one-dimensional stacks. nih.govresearchgate.net The nature of these π-π interactions can influence the photophysical properties of the resulting assemblies. For example, the formation of excimers, which are excited state dimers formed through π-π stacking, can lead to red-shifted emission in the aggregated state compared to the monomeric form. elsevier.com The specific arrangement, such as face-to-face or offset stacking, has a profound impact on the electronic properties of the material. nih.govnih.gov

Halogen bonding is a directional, non-covalent interaction between a halogen atom with an electrophilic region and a nucleophilic site. While this compound does not inherently possess halogen atoms, its structure can be modified to incorporate them, thereby introducing halogen bonding as a tool to direct its self-assembly. Research on other anthracene derivatives demonstrates the efficacy of this approach. For instance, 9,10-bis(iodoethynyl)anthracene utilizes I⋯π halogen bonds to form a two-dimensional supramolecular structure, which is further stabilized by offset π-π stacking of the anthracene cores. nih.gov

The functionalization of anthracene with iodine makes it a halogen-bond donor, capable of interacting with halogen-bond acceptors like pyrazine (B50134) to form highly ordered, linear complexes. utc.eduutc.edu This strategy is being explored for the creation of 2D molecular crystals with specific tiling patterns. utc.edu The substitution of the formyl groups in this compound with halogen-bond-donating or -accepting moieties could therefore provide a powerful method for engineering its solid-state packing and creating novel two-dimensional materials.

Formation Mechanisms of Supramolecular Organic Frameworks (SOFs)

Supramolecular Organic Frameworks (SOFs) are crystalline porous materials constructed from organic building blocks linked by non-covalent interactions. The formation of SOFs relies on the principles of molecular recognition and self-assembly, driven by interactions such as hydrogen bonding and π-π stacking. While this compound is a known building block for Covalent Organic Frameworks (COFs), where the linkages are covalent bonds, its potential to form SOFs is rooted in its capacity for strong, directional non-covalent interactions. ossila.com

The general mechanism for the formation of SOFs involves the dissolution of the organic building blocks in a suitable solvent, followed by a process (such as slow evaporation or cooling) that encourages the molecules to self-assemble into an ordered, crystalline framework. The specific interactions between the molecules, such as the hydrogen bonds and π-π stacking inherent to anthracene derivatives, guide this assembly process. researchgate.net For example, other anthracene-based molecules with carboxylic acid groups self-assemble with dipyridines to form extensive three-dimensional hydrogen-bonded networks. mdpi.com By modifying the formyl groups of this compound to other functionalities like hydroxyl or carboxylic acid groups, it could serve as a versatile platform for the design of novel SOFs.

Influence of Substituent Design on Self-Assembly Morphology and Dimensionality

The design of the substituents on the core this compound molecule is a critical factor that can be used to control the morphology and dimensionality of its self-assembled structures. By altering the nature of the functional groups, their position, or by adding side chains, one can fine-tune the intermolecular interactions that govern the assembly process.

Research on analogous systems provides clear evidence for this principle. In a study of two different 9,10-bis(phenylethynyl)anthracene derivatives, one with and one without amide functional groups, it was demonstrated that the presence of the amide groups (and thus hydrogen bonding) was crucial for the formation of ordered one-dimensional stacks. nih.govljmu.ac.uk The derivative lacking the hydrogen-bonding capability showed a much lower propensity for aggregation. ljmu.ac.uk Similarly, in perylene (B46583) diimide systems, changing the structure of the side-chains from linear to branched has a dramatic effect on the resulting morphology, leading to the formation of one-dimensional nanobelts versus zero-dimensional nanoparticles, respectively. elsevier.comamazonaws.com This is attributed to the different degrees of steric hindrance from the side-chains, which affects the efficiency of the π-π stacking of the aromatic cores. elsevier.com

Furthermore, the electronic properties of the substituents can also influence the final assembly and its characteristics. For instance, substituting the phenyl rings of BPEA derivatives can tune their emission wavelengths. wikipedia.org Therefore, by strategically modifying the formylphenyl groups of this compound—for example, by introducing alkyl chains of varying lengths, incorporating different functional groups to alter hydrogen bonding, or adding bulky groups to control steric hindrance—it is possible to direct the self-assembly towards specific morphologies (e.g., fibers, sheets, or vesicles) and dimensionalities (1D, 2D, or 3D).

Applications in Advanced Materials and Chemical Sensing

Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas. uni-muenchen.de Their modular nature allows for the precise design of materials with specific pore sizes, geometries, and chemical functionalities, making them ideal for applications in gas storage, separation, catalysis, and sensing. uni-muenchen.de

Design and Synthesis of 9,10-Bis(4-formylphenyl)anthracene-based COFs

The dialdehyde (B1249045) functionality of this compound makes it an excellent monomer for the synthesis of imine-linked COFs through condensation reactions with multi-amine linkers. The rigid and planar anthracene (B1667546) core helps in the formation of stable, layered structures with well-defined pores.

One notable example is the synthesis of a porphyrin-anthracene COF, designated as Por-DPA-COF. ossila.com In this framework, a porphyrin photosensitizer acts as the active node, while BFPA serves as the linkage. ossila.com The synthesis involves a polycondensation reaction that creates a highly conjugated and porous material. ossila.com Similarly, a luminescent conjugated microporous polymer (AP-CMP) was synthesized through the polycondensation of BFPA with pyrrole (B145914). ossila.com This approach successfully mitigates the fluorescence quenching that often occurs due to the aggregation of highly conjugated anthracene units. ossila.com

The synthesis of these COFs typically involves solvothermal methods where the monomers are reacted in a suitable solvent under elevated temperatures. The choice of solvent and reaction conditions is crucial for obtaining a crystalline and porous material.

Gas Adsorption, Separation, and Storage within COF Structures

The inherent porosity and high surface area of BFPA-based COFs make them promising candidates for gas adsorption and separation. wur.nl The ability to tune the pore size and introduce specific functional groups allows for selective gas uptake.

For instance, imine-linked COFs have been investigated for their ability to separate carbon dioxide (CO2) from other gases. wur.nl While research has shown that β-ketoenamine COFs can outperform imine COFs with similar pore sizes in CO2 uptake, the functionalization of the COF pores plays a critical role in enhancing selectivity. wur.nl The introduction of functional groups can tailor the interactions between the framework and specific gas molecules. wur.nl

Table 1: Gas Adsorption Properties of Functionalized COFs

| Modulator Functional Group | Modulator Concentration (mol%) | N₂ Adsorption (mmol/g at 273 K, 1.33 bar) | CO₂ Adsorption (mmol/g at 273 K, 1.05 bar) |

|---|---|---|---|

| OMe | Not specified | 0.14 | 0.84 |

| NO₂ | 2.1 ± 0.2 | Data not available | Data not available |

| Me | 8.9 ± 0.1 | Data not available | Data not available |

This table presents data on gas adsorption in functionalized COFs, highlighting the impact of different modulator groups on the material's properties. Data is sourced from a study on functionalized modulators in imine-linked COFs. wur.nl

Catalytic Applications of BFPA-Derived COFs

The ordered and porous nature of COFs provides a unique platform for heterogeneous catalysis. acs.org The incorporation of catalytically active sites into the framework allows for efficient and recyclable catalytic processes. Anthraquinone-based COFs, for example, have been shown to act as recyclable direct hydrogen atom transfer (d-HAT) photocatalysts for C-H bond functionalization under visible light irradiation. rsc.org These catalysts can generate reactive carbon radicals to achieve C-N or C-C coupling reactions. rsc.org

Furthermore, the immobilization of metal nanoparticles within COFs has been explored to create well-defined and stable catalysts. For example, palladium nanoparticles supported on a thioether-containing COF (PdNPs@Thio-COF) have demonstrated high activity in Suzuki-Miyaura coupling reactions. acs.org Similarly, metallosalen-based COFs have shown excellent activity and selectivity in asymmetric reactions, such as the cyanation of aldehydes and the Diels-Alder reaction. acs.org

Biomedical Applications: Sustainable Photosterilization and Wound Healing

A significant application of BFPA-based COFs lies in the biomedical field, particularly in photosterilization and wound healing. The Por-DPA-COF, which combines a porphyrin photosensitizer with the BFPA linker, exhibits both photothermal and photodynamic activities. ossila.com

Upon irradiation, the porphyrin nodes generate heat and singlet oxygen (¹O₂). The anthracene units of the BFPA linker can capture the generated ¹O₂ and release it in the dark. ossila.com This dual action provides an effective mechanism for killing bacteria. The Por-DPA-COF has demonstrated good photothermal conversion performance and efficient ¹O₂ production, which promotes wound healing without apparent side effects, positioning it as a novel and efficient bactericide. ossila.com

Metal-Organic Frameworks (MOFs) and Hybrid Materials

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Like COFs, they possess high porosity and tunable structures, making them suitable for a variety of applications.

This compound as a Ligand Linker in MOF Construction

While the provided search results primarily focus on the dicarboxylate derivative of anthracene, 4,4'-(9,10-anthracenediyl)dibenzoic acid (H₂ADBA), as a ligand in MOF synthesis, the principle of using anthracene-based linkers is well-established. rsc.org The dialdehyde functionality of BFPA, however, is less common for direct MOF synthesis which typically utilizes carboxylate linkers.

In the construction of MOFs, anthracene-based ligands like H₂ADBA are selected to create robust frameworks with specific topologies. rsc.org For example, two MOFs, Eu-ADBA and In-ADBA, were synthesized using H₂ADBA, exhibiting high thermal and water stability. rsc.org These MOFs have shown potential in the photodegradation of antibiotics and organic dyes, as well as in the fluorescent detection of nitroaromatic compounds. rsc.org

The use of sterically hindered ligands, such as 9,10-anthracenedicarboxylate, has been a strategy to create ultramicroporous MOFs for selective gas adsorption. usf.edu For instance, PCN-13, a MOF built with 9,10-anthracenedicarboxylate, demonstrates selective adsorption of oxygen and hydrogen over nitrogen and carbon monoxide. usf.edu This selectivity arises from the specific pore size and the distortion of the metal-oxo clusters induced by the bulky anthracene rings. usf.edu

Optoelectronic Device Applications

The electroluminescent properties of anthracene derivatives have been extensively explored for applications in optoelectronic devices. The rigid, planar structure of the anthracene core, combined with the ability to modify its electronic properties through substitution at the 9 and 10 positions, makes these compounds highly suitable for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Anthracene derivatives are well-regarded as blue-emitting materials in OLEDs due to their excellent photoluminescence and electroluminescence properties. researchgate.net The substitution at the 9 and 10 positions of the anthracene core can influence the electroluminescent performance and thermal stability of the resulting materials. BFPA, with its formylphenyl substituents, can be considered a promising candidate for the development of novel electroluminescent materials. The formyl groups can be further modified to fine-tune the electronic properties and to create more complex molecular architectures for enhanced device performance. While specific performance data for BFPA in OLEDs is not extensively documented in the provided search results, the general knowledge of anthracene-based emitters suggests its potential for creating efficient and stable blue-emitting OLEDs. researchgate.net

A study on a dual-core structure incorporating anthracene and pyrene (B120774) moieties with an oxazole (B20620) derivative demonstrated high-efficiency deep blue emission in non-doped OLEDs, achieving a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26%. researchgate.net This highlights the potential of designing multi-component systems based on anthracene derivatives for advanced OLED applications.

Organic Field-Effect Transistors (OFETs) are another area where anthracene-based materials have shown significant promise. An OFET was fabricated using anthracene as the active semiconducting layer, demonstrating a mobility of 5.76 × 10⁻² cm²/V·s. researchgate.net This indicates the potential of the anthracene core to facilitate charge transport, a key requirement for OFET applications.

While specific research on this compound in OFET-based sensors is limited in the provided results, the functional groups of BFPA offer possibilities for creating OFETs with sensing capabilities. The formyl groups could act as binding sites for specific analytes, and the binding event could modulate the charge transport properties of the OFET, leading to a detectable signal.

Future Directions and Emerging Research Avenues

Rational Design Principles for Next-Generation BFPA-Derived Materials

The future development of advanced materials derived from 9,10-Bis(4-formylphenyl)anthracene hinges on the establishment of clear rational design principles. These principles are crucial for fine-tuning the optical, electronic, and thermal properties of BFPA-based materials to meet the specific demands of various applications.

A key focus is understanding the intricate structure-property relationships. Research has shown that modifications at the 9 and 10 positions of the anthracene (B1667546) core can significantly influence the material's characteristics. For instance, the introduction of different phenyl derivatives can alter thermal stability with only minor effects on optical and electrochemical behavior. researchgate.netmdpi.com This suggests that the functionalization of the anthracene core is an effective strategy for tuning specific properties without overhauling the fundamental electronic structure. researchgate.net

The design of next-generation materials will increasingly rely on creating specific molecular architectures. For example, the synthesis of cyclic oligomers from unsymmetrical anthracene units has led to highly strained, propeller-like structures with unique intermolecular interactions. acs.org Such precise control over the three-dimensional arrangement of BFPA units is essential for developing materials with tailored functionalities.

Furthermore, the demand for high-performance organic electronics is driving the design of new n-type organic materials. rsc.org By strategically modifying the BFPA structure, researchers aim to enhance electron mobility and optimize energy levels for improved device performance in applications like organic photovoltaics (OPVs). rsc.org The development of materials with both donor and acceptor components within the same molecular framework is a promising approach. rsc.org

Integration into Multi-Stimuli Responsive Systems and Smart Materials

A significant area of future research lies in the integration of this compound into multi-stimuli responsive systems, leading to the creation of "smart" materials. These materials can change their properties in response to external triggers such as light, heat, pH, or the presence of specific chemical species.

BFPA's inherent fluorescence and reactivity make it an excellent candidate for developing sensors. For instance, a luminescent conjugated microporous polymer created through the polycondensation of BFPA with pyrrole (B145914) has demonstrated high sensitivity in detecting nitrofuran antibiotics through fluorescence quenching. ossila.com The porous and highly conjugated structure of this material prevents aggregation-caused quenching, a common issue with anthracene-based compounds. ossila.com

The ability of anthracene derivatives to react with singlet oxygen is another key feature being exploited. mdpi.com A porphyrin–anthracene covalent organic framework (COF) has been designed where the porphyrin unit generates singlet oxygen under irradiation, and the BFPA component captures and releases it. ossila.com This system has shown potential as an efficient bactericide for wound healing, demonstrating a sophisticated level of control over reactive oxygen species. ossila.com

Future work will likely focus on creating systems that respond to multiple stimuli, allowing for more complex and controlled behaviors. nih.gov The challenge lies in designing materials where different stimuli can be applied sequentially or simultaneously to achieve a desired outcome, paving the way for advanced drug delivery systems and adaptive materials. nih.gov

Exploration of Novel Reactivity and Functionalization Pathways for Diverse Applications

The two formyl groups on this compound provide reactive handles for a wide range of chemical transformations, opening up possibilities for novel functionalization pathways and diverse applications. The aldehyde groups exhibit excellent reactivity, facilitating the construction of larger, more complex structures. ossila.com

One major application of this reactivity is in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ossila.com BFPA serves as a versatile ligand linker for creating cross-linked networks with applications in detecting explosives, photosterilization, and in organic light-emitting diodes (OLEDs). ossila.com

Beyond the formyl groups, the anthracene core itself can be a site for further functionalization. The peripheral functionalization of the 9,10-positions is a known strategy for fine-tuning the electronic and optical properties of the anthracene ring. researchgate.net Researchers are exploring various synthetic methodologies, including Suzuki-Miyaura cross-coupling reactions, to attach different aryl groups to the anthracene core. mdpi.com

Future research will likely delve into more complex, multi-step functionalization strategies to create highly specialized molecules. nih.govmdpi.com This could involve the sequential modification of both the formyl groups and the anthracene backbone to build multifunctional materials for applications in areas like theranostics, where a single material can be used for both diagnosis and therapy. nih.gov The development of one-pot synthesis methods for creating multi-substituted anthracenes is also an active area of research, aiming for more efficient and scalable production. researchgate.net

Advanced Computational Methodologies for Predictive Material Design and Performance

The development of next-generation materials from this compound will be significantly accelerated by the use of advanced computational methodologies. These tools allow for the prediction of material properties before synthesis, saving time and resources.

Computational methods like Density Functional Theory (DFT) are already being used to study the molecular structures and predict the chemical properties of anthracene derivatives. mdpi.com By calculating frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps, researchers can gain insights into the electronic behavior of these compounds. mdpi.com

Looking ahead, the integration of artificial intelligence (AI) and machine learning (ML) will revolutionize material design. mit.edunih.gov These technologies can analyze large datasets of known materials to identify patterns and predict the properties of new, unsynthesized compounds. mit.edu An engineer or scientist could potentially input desired properties into a program, and the system would suggest the optimal molecular structure to achieve those specifications. nih.gov

Multiscale modeling is another powerful computational tool that allows researchers to study materials at different length scales, from the atomic level up to the macroscopic level. mit.edunih.gov This "bottom-up" approach enables the design of atomically precise products with tailored functions for a wide range of applications. mit.edu As these computational tools become more sophisticated and accessible, they will play an increasingly crucial role in the rational design and optimization of BFPA-based materials. credential.netmit.eduyoutube.com

Scalable Synthesis and Industrial Implementation of BFPA-based Technologies

For this compound and its derivatives to move from the laboratory to real-world applications, the development of scalable synthesis methods and a clear path to industrial implementation are essential.

Currently, BFPA and its precursors are synthesized through multi-step chemical reactions. While effective on a lab scale, these processes may need to be optimized for large-scale production to be cost-effective. Research into more efficient catalytic systems and reaction conditions will be crucial. For example, exploring different palladium catalysts in Suzuki-Miyaura coupling reactions could lead to higher yields and milder reaction conditions. mdpi.com

The industrial implementation of BFPA-based technologies will also require adherence to various codes and standards, particularly in areas like fire safety and environmental impact. nfpa.comnfpa.orgegpc.com.eg Organizations like the National Fire Protection Association (NFPA) provide guidelines that would be relevant for the safe handling and use of these materials in industrial settings. nfpa.orgegpc.com.egqorvo.com

Furthermore, the successful commercialization of BFPA-based products will depend on their ability to offer significant advantages over existing technologies. This could be in terms of improved performance, lower cost, or enhanced sustainability. nfpa.com As research continues to demonstrate the unique capabilities of BFPA-derived materials in areas like sensing, electronics, and smart materials, the case for their industrial implementation will become increasingly compelling.

Q & A

Q. What are the primary synthetic routes for BFPA, and how do reaction conditions influence yield and purity?

BFPA is synthesized via Suzuki-Miyaura cross-coupling between anthracene-9,10-diboronic acid and 4-bromobenzaldehyde derivatives. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent system : THF/H₂O mixtures under inert atmosphere to prevent aldehyde oxidation .

- Temperature : 80–100°C for 24–48 hours to achieve >95% conversion . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields >98% purity .

Q. How is BFPA characterized structurally and optically?

- NMR spectroscopy : ¹H/¹³C NMR confirms aldehyde proton signals at δ 10.1 ppm and anthracene backbone aromaticity .

- UV-Vis spectroscopy : Strong absorption at 365–390 nm (π-π* transitions), with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹ .

- Fluorescence : Blue emission (λmax ~440–477 nm) with quantum yields Φf >0.52 in dilute solutions .

Q. What are the foundational applications of BFPA in materials science?

- COF construction : BFPA acts as a linker in covalent organic frameworks (COFs) due to its aldehyde groups. Example: Por-DPA-COF combines BFPA with porphyrins for singlet oxygen (¹O₂) generation in photodynamic therapy .

- Sensing : AP-CMP (BFPA-pyrrole polymer) detects nitrofuran antibiotics via fluorescence quenching (LODs: 0.62–0.77 ppm) .

Advanced Research Questions

Q. How can experimental design mitigate aggregation-induced fluorescence quenching in BFPA-based polymers?

While BFPA monomers exhibit strong fluorescence, aggregation in solid-state systems often quenches emission. Strategies include:

- Covalent cross-linking : Polymerization with pyrrole forms AP-CMP, which reduces π-π stacking while maintaining porosity and fluorescence .

- Solvent engineering : Use low-polarity solvents (e.g., cyclohexane) to minimize intermolecular interactions during film formation .

Q. What contradictions exist in reported photophysical data for BFPA derivatives, and how can they be resolved?

- Conflict : Some studies report fluorescence enhancement in aggregated states (e.g., nanoaggregates ), while others observe quenching .

- Resolution : The behavior depends on substituent effects. Bulky groups (e.g., methoxy in 9,10-bis(4-methoxyphenyl)anthracene) reduce aggregation, whereas planar BFPA derivatives favor quenching. DFT calculations can predict aggregation tendencies .

Q. What methodologies optimize BFPA-based COFs for controlled singlet oxygen (¹O₂) release?

- Node selection : Pair BFPA with porphyrin nodes (Por-DPA-COF) to enhance ¹O₂ generation under visible light.

- Pore engineering : Adjust COF crystallinity to regulate ¹O₂ diffusion. Higher surface area (e.g., 711–1590 m²/g ) improves antibiotic degradation efficacy .

- Post-synthetic modification : Graft hydrophilic groups to stabilize ¹O₂ release kinetics in aqueous environments .

Q. How do substituent modifications affect BFPA’s electrochemical stability in OLED applications?

- Electron-withdrawing groups (e.g., -CHO in BFPA) lower HOMO/LUMO levels, improving electron injection in OLEDs .

- Thermal stability : BFPA derivatives with methoxy substituents show Td >300°C, suitable for vacuum-deposited devices .

- Device testing : Use cyclic voltammetry (CV) to correlate oxidation potentials (e.g., ~1.62 V for anthracene core ) with operational lifetime in emissive layers.

Methodological Best Practices

Q. How should researchers handle discrepancies in purity claims for commercial BFPA samples?

- Independent validation : Use HPLC (C18 column, acetonitrile/water gradient) to verify >98% purity, as vendor claims may vary .

- Thermogravimetric analysis (TGA) : Residual solvent/moisture (<2% weight loss below 200°C) indicates sample integrity .

Q. What computational tools predict BFPA’s optoelectronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.